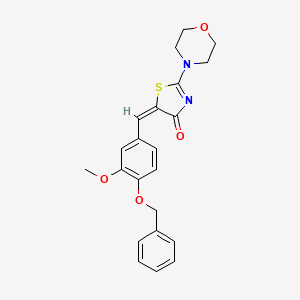

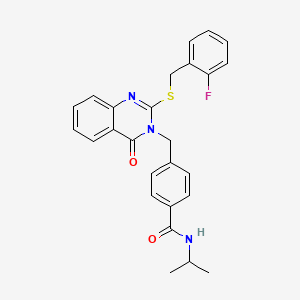

![molecular formula C13H8N4O2S2 B3008248 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide CAS No. 941957-26-2](/img/structure/B3008248.png)

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as thiadiazole and benzamide moieties, which are known for their biological properties. The first paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their anticancer activity against various human cancer cell lines . The second paper discusses the synthesis of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide and related derivatives, which also exhibited cytotoxicity against several cancer cell lines . These studies suggest that the compound may also possess anticancer properties due to the presence of similar structural features.

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . The Schiff's bases in the first paper were synthesized under microwave irradiation, which is known to accelerate reaction rates and improve yields. The structures of these compounds were confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . Similarly, the synthesis of the xanthene derivatives in the second paper was likely carried out using conventional synthetic routes, and the structures were characterized by NMR, HR-MS, and IR spectra . These methods could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their biological activity. In the first paper, the synthesized compounds contain a thiadiazole scaffold, which is a heterocyclic compound containing both sulfur and nitrogen atoms . This scaffold is important for the compounds' interaction with biological targets. The second paper's compounds feature a xanthene backbone, which is another heterocyclic system known for its biological relevance . The molecular docking study performed in the first paper predicts the probable mechanism of action, which could be informative for understanding how this compound might interact with its targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in both papers are likely to involve amide bond formation, condensation reactions, and possibly cyclization steps . These reactions are fundamental in constructing the complex molecular architectures seen in the synthesized compounds. The reactivity of the functional groups present in the compound of interest, such as the isoxazole ring and carboxamide group, would be key factors in its chemical behavior and potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including solubility, melting point, and stability, are essential for its development as a drug. The ADMET properties predicted for the compounds in the first paper indicate good oral drug-like behavior . These properties are important for the pharmacokinetics of a drug, affecting its absorption, distribution, metabolism, and excretion. While the exact properties of this compound are not provided, similar analyses could be conducted to predict its behavior as a potential drug candidate.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis and properties of aromatic polyamides based on specific carboxylic acids were explored, where nucleophilic substitution reactions and direct polycondensation were employed to create polymers with inherent viscosities and high thermal stability. These polymers displayed solubility in polar aprotic solvents and could form transparent, flexible films, indicating their potential in material science applications (Hsiao & Chang, 1996).

Biological Activities

Research on bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of pyrrolo[1,2-c]thiazoles showed varying activities against lymphocytic leukemia. The study highlighted the impact of sulfur oxidation state on the chemical reactivity and biological activities of these compounds, suggesting their potential in developing antileukemic treatments (Anderson & Mach, 1987).

Antitumor Activity

Novel bisamide compounds containing benzothiazole units were synthesized and showed antitumor activity against specific cell lines in vitro. These findings indicate the potential of such compounds in anticancer drug development (Lu Ping, 2012).

Coordination Chemistry

The coordination chemistry of bidentate Bis(NHC) ligands with two different NHC donors was investigated, leading to the synthesis of bis(NHC) complexes. This research contributes to the understanding of metal-ligand interactions in coordination compounds, which is fundamental in catalysis and material science (Schick, Pape, & Hahn, 2014).

Microwave-Assisted Synthesis

A study on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated their promising anticancer activity against various human cancer cell lines. This approach highlights the efficiency of microwave-assisted synthesis in rapidly producing bioactive compounds (Tiwari et al., 2017).

Mechanism of Action

Target of Action

TCMDC-124989, also known as N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide or N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein translation, a vital process for the survival and growth of the malaria parasite .

Mode of Action

TCMDC-124989 interacts with its target, PfAsnRS, through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124989 adduct via enzyme-mediated production . This interaction results in the inhibition of PfAsnRS, thereby disrupting the protein synthesis process essential for the parasite’s survival .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124989 is the protein translation pathway . By inhibiting PfAsnRS, TCMDC-124989 disrupts the synthesis of proteins, which are crucial for various biological processes within the parasite. This disruption can lead to downstream effects such as impaired growth and development of the parasite, ultimately leading to its death .

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of TCMDC-124989’s action primarily involve the disruption of protein synthesis within the malaria parasite. This disruption leads to a state of amino acid starvation, impairing the parasite’s growth and development . The compound’s potent activity against parasite cultures and its low toxicity towards mammalian cells highlight its potential as an effective antimalarial agent .

properties

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O2S2/c1-6-15-7-2-3-8-11(10(7)20-6)21-13(16-8)17-12(18)9-4-5-14-19-9/h2-5H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJCDQOZZAJWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

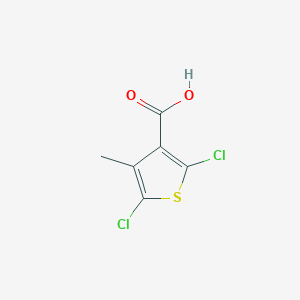

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)

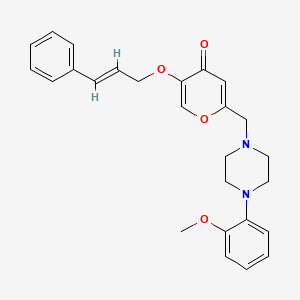

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

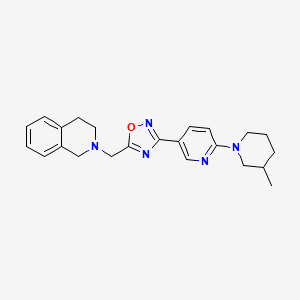

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)